
1-(2-Bromoethyl)-4-(chloromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a 2-bromoethyl group and a chloromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- typically involves the substitution reactions on a benzene ring. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-bromoethyl chloride and chloromethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization is also common to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine and chlorine atoms can lead to the formation of ethyl and methyl groups, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Products include benzene derivatives with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include ethylbenzene and methylbenzene derivatives.
Applications De Recherche Scientifique
Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- involves its interaction with various molecular targets and pathways. The bromine and chlorine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles or undergo rearrangements to form stable products. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine substituents, which can stabilize or destabilize certain reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 1-(2-chloroethyl)-4-(bromomethyl)-
- Benzene, 1-(2-iodoethyl)-4-(chloromethyl)-
- Benzene, 1-(2-bromoethyl)-4-(fluoromethyl)-
Uniqueness
Benzene, 1-(2-bromoethyl)-4-(chloromethyl)- is unique due to the specific combination of bromine and chlorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, which can be exploited in various synthetic and industrial applications. The presence of both bromine and chlorine allows for selective functionalization and modification of the compound, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
24249-98-7 |
|---|---|
Formule moléculaire |
C9H10BrCl |
Poids moléculaire |
233.53 g/mol |
Nom IUPAC |
1-(2-bromoethyl)-4-(chloromethyl)benzene |
InChI |
InChI=1S/C9H10BrCl/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5-7H2 |
Clé InChI |
JPYUFSJSCUJKPF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCBr)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


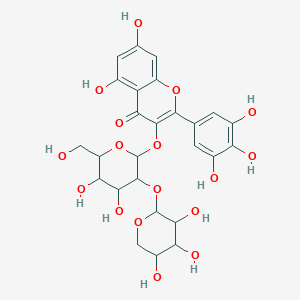
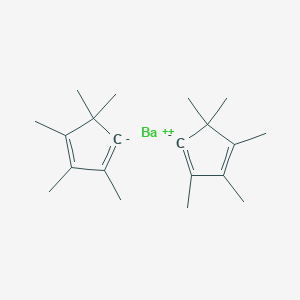
![9,9'-Spirobi[9H-fluorene], 4'-bromo-2-phenyl-](/img/structure/B15093456.png)


![Disodium;2-[2-[2,3-di(octadecanoyloxy)propoxy-oxidophosphoryl]oxyethylamino]-3-(pyridin-2-yldisulfanyl)propanoate](/img/structure/B15093481.png)
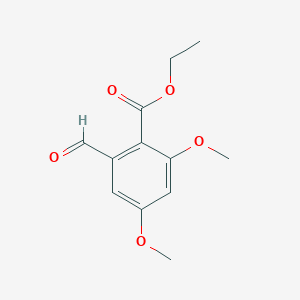
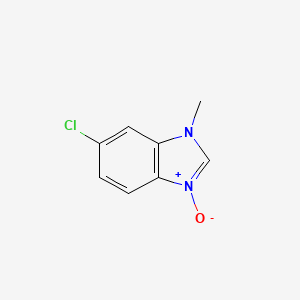
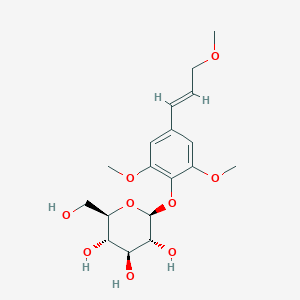
![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)
![Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)



